molecular formula C13H14O2 B14413654 (2R,3R)-3,5-Dimethyl-2-phenyl-2,3-dihydro-4H-pyran-4-one CAS No. 83378-98-7

(2R,3R)-3,5-Dimethyl-2-phenyl-2,3-dihydro-4H-pyran-4-one

Cat. No.: B14413654
CAS No.: 83378-98-7
M. Wt: 202.25 g/mol
InChI Key: FHQSXHVXYDHRPI-GXFFZTMASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-3,5-Dimethyl-2-phenyl-2,3-dihydro-4H-pyran-4-one is a chiral organic compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyran ring fused with a phenyl group and two methyl groups. The stereochemistry of the compound, indicated by the (2R,3R) configuration, plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3,5-Dimethyl-2-phenyl-2,3-dihydro-4H-pyran-4-one typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The use of chiral auxiliaries or catalysts can help in achieving the desired enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3,5-Dimethyl-2-phenyl-2,3-dihydro-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenyl group and methyl groups can undergo substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2R,3R)-3,5-Dimethyl-2-phenyl-2,3-dihydro-4H-pyran-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biological pathways.

    Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (2R,3R)-3,5-Dimethyl-2-phenyl-2,3-dihydro-4H-pyran-4-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and modulating biological pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2,3-Dihydro-4H-pyran-4-one: Lacks the phenyl and methyl groups, resulting in different chemical properties.

    (2R,3R)-3,5-Dimethyl-2-phenyl-2,3-dihydro-4H-pyran: Similar structure but lacks the ketone group.

Uniqueness

(2R,3R)-3,5-Dimethyl-2-phenyl-2,3-dihydro-4H-pyran-4-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

CAS No.

83378-98-7

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

(2R,3R)-3,5-dimethyl-2-phenyl-2,3-dihydropyran-4-one

InChI

InChI=1S/C13H14O2/c1-9-8-15-13(10(2)12(9)14)11-6-4-3-5-7-11/h3-8,10,13H,1-2H3/t10-,13+/m0/s1

InChI Key

FHQSXHVXYDHRPI-GXFFZTMASA-N

Isomeric SMILES

C[C@@H]1[C@@H](OC=C(C1=O)C)C2=CC=CC=C2

Canonical SMILES

CC1C(OC=C(C1=O)C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.